molecular formula C11H8N2 B183711 Perimidine CAS No. 204-02-4

Perimidine

Cat. No. B183711
CAS RN: 204-02-4
M. Wt: 168.19 g/mol
InChI Key: AAQTWLBJPNLKHT-UHFFFAOYSA-N
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Description

Perimidines are versatile scaffolds and a fascinating class of N-heterocycles . They are nitrogen-containing heterocyclic scaffolds with a wide range of biological and material properties . They have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry .


Synthesis Analysis

Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules . The synthesis of perimidines has been achieved under varied conditions like MW radiation, ultrasound, and grinding using different catalysts such as ionic liquids, acid, metal, and nanocatalyst and also under green environments like catalyst and solvent-free synthesis .


Molecular Structure Analysis

Perimidines and peri-naphtho-fused pyrimidine systems serve as an interesting class of saturated N-heterocycles due to the existence of a lone pair of nitrogen atoms that transfer their electron density to the naphthalene ring from the fused heterocyclic ring . This increases the possibility of future reaction chemistry via both electrophilic and nucleophilic reactions .


Chemical Reactions Analysis

Perimidines have the ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light . They have been used in various industries including medicine and agriculture chemistry . A simple and efficient method for the synthesis of isoindolo [2,1-a]perimidin-12-one 24 was developed by the reaction of heterocyclic ketene aminals (HKA) (cyclic 1,1-enediamines) and dialkylacetylenedicarboxylates (DAAD) in the presence of EtOAc and DMAP in reflux conditions .


Physical And Chemical Properties Analysis

Perimidines are known for their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light . Their electronic properties are responsible for their role in various industries including medicine and agriculture chemistry .

Scientific Research Applications

Fluorescence and Bio-imaging Applications

Perimidines are extensively studied for their fluorescence properties, particularly due to the incorporation of the naphthalene moiety, which is known for its high fluorescence. This makes perimidines suitable for bio-imaging and staining biomolecules. Studies have focused on the spectroscopic characterization of perimidine derivatives to design compounds that combine biological activity with detectable fluorescence in physiological environments (Giani et al., 2016).

Synthesis and Chemical Properties

Perimidines are recognized for their amphoteric chemical properties, exhibiting the ability to react with both electrophiles and nucleophiles. Reviews have been dedicated to studying the methods of synthesis, physical, chemical properties, and practical applications of perimidines (Pozharskii & Dal'nikovskaya, 1981). Additionally, there have been advancements in perimidine synthesis under varied conditions, exploring their applications in drug discovery, polymer chemistry, photo sensors, and dye industries (Sahiba & Agarwal, 2020).

Corrosion Inhibition

Perimidine derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Their large π-bond system with nitrogen-containing heterocycles allows strong adsorption on iron surfaces, providing effective corrosion protection (He et al., 2018).

Biological Activities

Perimidines exhibit considerable biological activities such as antihypertensive, diuretic, anorectic, and thermoregulating effects, as well as good herbicidal properties against hydroponically grown greens (Hsu et al., 2005). They have also been studied for their DNA-binding properties and antitumor activity, with some compounds showing promising results (Herbert et al., 1987).

Material Chemistry and Industrial Applications

Perimidines have a significant presence in various industrial structures due to their unique mode of physiological activity. They are utilized in material chemistry, drug discovery, polymer chemistry, and other fields, with modern synthetic approaches enhancing their applicability (Yelmame & Jagtap, 2021).

Future Directions

Perimidines have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . They have the potential for future reaction chemistry via both electrophilic and nucleophilic reactions . This makes them more appealing and challenging for future scientists .

properties

IUPAC Name

1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQTWLBJPNLKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC=NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174343
Record name Perimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perimidine

CAS RN

204-02-4
Record name Perimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perimidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000204024
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Record name Perimidine
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Record name Perimidine
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Synthesis routes and methods

Procedure details

95.0 g of formic acid are added to 15.8 g of 1,8-diaminonaphthalene and the mixture is stirred at reflux temperature (100° C.) for 1 hour. Then 200 ml of water are added, and the mixture is cooled to 15-20° C. and adjusted to a pH of 8.5 by addition of 25% strength by weight ammonia. It is cooled to 10° C. and subsequently stirred at 10° C. for 1 hour. The product which is precipitated is isolated by filtration, washed with water and dried in vacuo at 800 C.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,470
Citations
P Bazinet, TG Ong, JS O'Brien, N Lavoie, E Bell… - …, 2007 - ACS Publications
A family of N,N‘-disubstituted perimidinium cation salts were employed as precursors to persistent monomeric carbenes with novel molecular architectures and electronic structures. …
Number of citations: 143 pubs.acs.org
LW Deady, T Rodemann - Journal of heterocyclic chemistry, 1998 - Wiley Online Library
The isocoumarin derivative 1H‐1‐acetylimino‐3‐methylbenzo[c]pyran‐4‐carbonitrile reacts with 1,8‐naphthalenediamine under basic conditions to give, primarily, 12‐acetylisoquino[2,…
Number of citations: 36 onlinelibrary.wiley.com
PB Shelke, SN Mali, HK Chaudhari… - Journal of Heterocyclic …, 2019 - Wiley Online Library
… All reported reactions for synthesis of perimidine derivatives utilize expensive catalyst, … of perimidine derivatives (Scheme 1). To our best knowledge, the synthesis of perimidine …
Number of citations: 35 onlinelibrary.wiley.com
U Özlem, M Gümüş, S Yusuf, K İrfan, K Atıf - Journal of Molecular Structure, 2022 - Elsevier
Water soluble Pyrazole-Perimidine (PYR-PER) hybrids bearing various anchoring groups has been synthesized and their corrosion inhibitive efficiencies for the 304 stainless steel in …
Number of citations: 19 www.sciencedirect.com
HJ Zhang, XZ Wang, Q Cao, GH Gong… - Bioorganic & Medicinal …, 2017 - Elsevier
We report here the design, synthesis, and anti-inflammatory activities of a series of perimidine derivatives containing triazole (5a–s). The chemical structures of the synthesized …
Number of citations: 40 www.sciencedirect.com
M Azam, I Warad, SI Al-Resayes, N Alzaqri… - Journal of Molecular …, 2013 - Elsevier
A novel series of Pd(II) complexes derived from 2-thiophenecarboxaldehyde and 1,8-diaminonaphthalene has been synthesized and characterized by various physico-chemical and …
Number of citations: 49 www.sciencedirect.com
X He, J Mao, Q Ma, Y Tang - Journal of Molecular Liquids, 2018 - Elsevier
… It is expected, hence, that perimidine derivatives in which a naphthalene ring is fused with a … The present work is to prepare two perimidine derivatives, 1H‑perimidine (PER) and 1H‑…
Number of citations: 37 www.sciencedirect.com
K Verlinden, C Ganter - Journal of Organometallic Chemistry, 2014 - Elsevier
The synthesis and reactivity of the new cationic N-heterocyclic carbene 6 comprising a Cp*Ru + fragment attached to the aromatic backbone of 1,3-dimethylperimidin-2-ylidene is …
Number of citations: 40 www.sciencedirect.com
GA Al-Hazmi, KS Abou-Melha… - Bioinorganic chemistry …, 2018 - hindawi.com
… from perimidine ligands. Equimolar (3mmol) values were used from the perimidine ligand and … e binding attitudes of perimidine derivatives towards calf thymus DNA (CT-DNA) will be …
Number of citations: 20 www.hindawi.com
RH Lam, CMA McQueen, I Pernik, RT McBurney… - Green …, 2019 - pubs.rsc.org
Carbon dioxide can play a vital role as a sustainable feedstock for chemical synthesis. To be viable, the employed protocol should be as mild as possible. Herein we report a …
Number of citations: 62 pubs.rsc.org

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